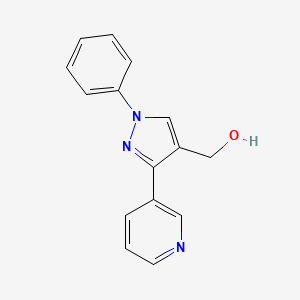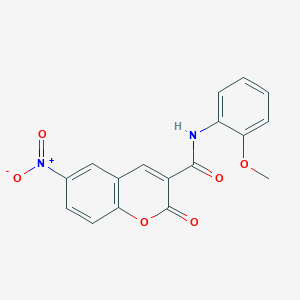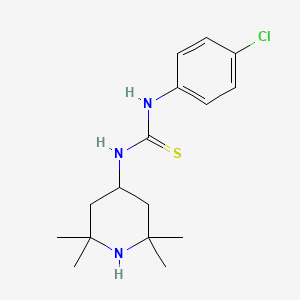
(1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL)METHANOL
Vue d'ensemble
Description
(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mécanisme D'action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, including anti-inflammatory and antioxidant effects . These activities suggest that the compound may interact with biochemical pathways related to inflammation and oxidative stress.
Result of Action
They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Analyse Biochimique
Biochemical Properties
(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antiproliferative activity against various cancer cell lines . It interacts with enzymes involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases. The nature of these interactions often involves the inhibition of enzyme activity, leading to the disruption of cellular processes essential for cancer cell survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits the activity of cyclin-dependent kinases, which are crucial for cell cycle progression . This inhibition results in cell cycle arrest and subsequent apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via organic cation transporters and distributed to target sites where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression, or to the mitochondria, where it influences apoptotic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acetylpyridine with phenylhydrazine to form the pyrazole ring, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophilic reagents: Nitric acid, halogens, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields the corresponding aldehyde or ketone, while reduction can produce various alcohol or amine derivatives .
Applications De Recherche Scientifique
(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against cancer cell lines.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.
Materials Science: Pyrazole derivatives, including this compound, are explored for their potential use in the development of organic electronic materials and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-Phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
- **1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
- **1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Uniqueness
(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the hydroxymethyl group can significantly impact the compound’s interaction with molecular targets and its overall pharmacological profile .
Propriétés
IUPAC Name |
(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVPUSOVJTUCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353411 | |
| Record name | (1-Phenyl-3-pyridin-3-yl-1H-pyrazol-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-96-8 | |
| Record name | (1-Phenyl-3-pyridin-3-yl-1H-pyrazol-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane](/img/structure/B5615182.png)
![ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5615190.png)

![1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B5615206.png)
![3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B5615217.png)
![9-chloro-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5615220.png)
![(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615229.png)
![6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol](/img/structure/B5615230.png)
![2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5615233.png)
![4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5615242.png)
![N-benzyl-2-(2,5-dioxo-1-imidazolidinyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5615246.png)
![6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one](/img/structure/B5615256.png)

![5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide](/img/structure/B5615259.png)
